molecular formula C15H21NO4 B8608645 Z-N-Et-Val-OH

Z-N-Et-Val-OH

Cat. No.: B8608645
M. Wt: 279.33 g/mol
InChI Key: WZOORIZZDOEHDB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-N-Et-Val-OH (N-Benzyloxycarbonyl-N-ethyl-L-valine) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group and an ethyl substituent on the nitrogen, distinguishing it from standard Z-protected amino acids. The ethyl group enhances lipophilicity and may influence steric hindrance during coupling reactions.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2S)-2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t13-/m0/s1

InChI Key

WZOORIZZDOEHDB-ZDUSSCGKSA-N

Isomeric SMILES

CCN([C@@H](C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Z-N-Et-Val-OH with structurally related Z-protected amino acids and derivatives, based on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₆H₂₁NO₄ (inferred) ~299.34 (inferred) N-ethyl substitution enhances lipophilicity; Z-group enables amine protection. Peptide synthesis intermediates, hydrophobic drug candidates.
Z-Val-OH C₁₃H₁₇NO₄ 251.28 Standard Z-protected valine; free carboxylic acid. Solid-phase peptide synthesis, chiral building blocks.
Z-D-Nva-OH C₁₃H₁₇NO₄ 251.28 Norvaline backbone (straight-chain vs. valine’s branched); D-configuration. Study of stereochemical effects in peptides; enzyme-substrate interactions.
Z-Phe-OH C₁₇H₁₇NO₄ 299.32 Phenylalanine side chain enables aromatic interactions. Antimicrobial peptides, GPCR-targeted therapeutics.
H-Val-Obzl.TosOH C₁₉H₂₅NO₅S 403.47 Benzyl ester (carboxyl protection); tosylate salt improves crystallinity. Transient intermediates in peptide synthesis; salt forms for enhanced stability.

Structural and Functional Differences

  • Stereochemical Impact: Z-D-Nva-OH’s D-configuration and norvaline backbone alter peptide conformation and biological activity, contrasting with this compound’s L-valine scaffold.
  • Aromatic vs. Aliphatic Side Chains : Z-Phe-OH’s phenyl group facilitates π-π stacking in protein binding, whereas this compound’s ethyl and isopropyl groups favor hydrophobic interactions.

Research Findings and Challenges

  • Solubility : this compound’s ethyl group may reduce aqueous solubility compared to Z-Val-OH, necessitating formulation optimization.
  • Stereochemical Purity : highlights challenges in resolving D/L isomers of Z-D-Nva-OH, a concern applicable to this compound if racemization occurs.
  • Scalability : ’s use of NMP and column chromatography (e.g., DCM/MeOH) underscores the need for cost-effective purification methods for scaled production.

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